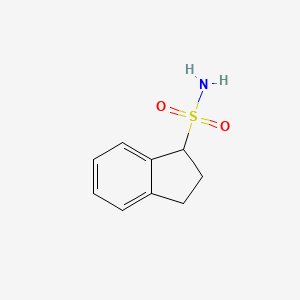

2,3-dihydro-1H-indene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-1H-indene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.

作用機序

Target of Action

The primary target of 2,3-dihydro-1H-indene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The specific nature of this interaction and the resulting changes at the molecular level are yet to be elucidated.

生化学分析

Biochemical Properties

2,3-dihydro-1H-indene-1-sulfonamide has been identified as a potent and specific inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the pathophysiology of multiple inflammation-related diseases . It interacts with the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome .

Cellular Effects

The compound effectively inhibits cell pyroptosis, a form of programmed cell death associated with inflammation . It has been shown to have a significant impact on NLRP3 inflammasome activation and can relieve symptoms of inflammatory bowel disease .

Molecular Mechanism

This compound binds directly to the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome . This prevents the release of pro-inflammatory cytokines like IL-1β and IL-18, thereby reducing inflammation .

Dosage Effects in Animal Models

In animal models, specifically in a DSS-induced colitis model, this compound has shown to have a significant therapeutic effect . Specific dosage effects in animal models have not been reported.

Transport and Distribution

The compound has been found to have a notable distribution in the colon, which suggests it may be transported and distributed within cells and tissues in a manner that targets areas of inflammation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-1-sulfonamide typically involves the reaction of indene with sulfonamide under specific conditions. One common method includes the use of a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

2,3-Dihydro-1H-indene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce the sulfonamide group to a corresponding amine.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

科学的研究の応用

2,3-Dihydro-1H-indene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including inflammatory conditions and infections.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

類似化合物との比較

Similar Compounds

2,3-Dihydro-1H-indene-5-sulfonamide: Another sulfonamide derivative with similar structural features but different biological activities.

Indene-1-sulfonamide: Lacks the dihydro component, leading to different chemical and biological properties.

Uniqueness

2,3-Dihydro-1H-indene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the NLRP3 inflammasome sets it apart from other sulfonamide derivatives, making it a promising candidate for therapeutic applications in inflammatory diseases.

生物活性

2,3-Dihydro-1H-indene-1-sulfonamide is a sulfonamide compound that has garnered attention for its unique structural configuration and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a bicyclic indene moiety fused to a sulfonamide group. This configuration is critical for its biological activity, particularly its interaction with various biological targets.

Target Identification

The primary biological target of this compound is Carbonic Anhydrase II (CA II) . The compound acts as a potent inhibitor of this enzyme, which plays a crucial role in regulating pH and fluid balance in tissues.

Inhibition of the NLRP3 Inflammasome

Recent studies have identified this compound as an inhibitor of the NLRP3 inflammasome , a key component in the inflammatory response. The compound binds directly to the NLRP3 protein, preventing its assembly and activation, thereby inhibiting pyroptosis—a form of programmed cell death associated with inflammation .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties . Its efficacy against various pathogens positions it as a potential candidate for treating infections.

Anti-inflammatory Effects

In preclinical models, particularly in DSS-induced colitis , the compound has demonstrated significant therapeutic effects by reducing inflammation markers such as IL-6 and TNF-α. This suggests its potential utility in inflammatory bowel diseases .

Biochemical Analysis

A study highlighted the compound's ability to inhibit 5-lipoxygenase (5-LOX) activity, leading to reduced nitric oxide (NO) production in macrophage models. This inhibition correlates with decreased levels of pro-inflammatory cytokines .

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | CA II | 3.3 | Inhibition of carbonic anhydrase |

| PH46A | 5-LOX | Not specified | Reduced NO production |

Dosage Effects in Animal Models

In animal studies involving colitis models, treatment with this compound resulted in a marked reduction of inflammation and improvement in clinical symptoms. The compound's distribution within the colon suggests targeted therapeutic effects on inflamed tissues.

Safety Profile

While promising in terms of biological activity, safety considerations are paramount. The compound is associated with potential skin and respiratory irritations; hence appropriate handling precautions are advised during experimentation.

特性

IUPAC Name |

2,3-dihydro-1H-indene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAROQGOUCFPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。